N-[(E)-(3-fluorophenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine
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Overview
Description
N-[(E)-(3-fluorophenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3-fluorophenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluorobenzaldehyde with 5,6-diphenyl-1,2,4-triazine-3-amine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired scale of production. Industrial processes often employ automated systems for precise control of reaction conditions, including temperature, pressure, and reaction time, to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(3-fluorophenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the triazine ring or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in aprotic solvents like tetrahydrofuran or diethyl ether.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being replaced. Conditions may vary from mild to harsh, depending on the reactivity of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[(E)-(3-fluorophenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(E)-(3-fluorophenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial growth. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[(E)-(3-fluorophenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine can be compared with other similar compounds, such as:
N-[(E)-(3-methylphenyl)methylideneamino]-2,4-dinitroaniline: This compound has a similar structure but different substituents, leading to distinct chemical and biological properties.
N-[(E)-(3-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide: Another related compound with a different heterocyclic core, resulting in unique reactivity and applications.
N-[(E)-(2-fluorophenyl)methylideneamino]-1H-pyrazole-5-carboxamide:
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and the resulting chemical and biological properties.
Properties
IUPAC Name |
N-[(E)-(3-fluorophenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN5/c23-19-13-7-8-16(14-19)15-24-27-22-25-20(17-9-3-1-4-10-17)21(26-28-22)18-11-5-2-6-12-18/h1-15H,(H,25,27,28)/b24-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEDOGBADOXULA-BUVRLJJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)NN=CC3=CC(=CC=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)N/N=C/C3=CC(=CC=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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